molecular formula C16H17NO2 B5697061 N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5697061
M. Wt: 255.31 g/mol
InChI Key: HAEKSIYYADPCJA-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(4-methylphenyl)acetamide is a substituted acetamide featuring a 3-methoxy-substituted aniline moiety linked to a 4-methylphenyl group via an acetamide bridge. This compound belongs to a broader class of N-arylacetamides, which are explored for diverse biological activities, including receptor modulation, antimicrobial, and anticancer effects. Its structure combines electron-donating groups (methoxy and methyl) that influence solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-6-8-13(9-7-12)10-16(18)17-14-4-3-5-15(11-14)19-2/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEKSIYYADPCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-methylphenyl)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(4-methylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions and functional groups on the phenyl rings. These variations significantly impact physicochemical properties and bioactivity:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
N-(3-Methoxyphenyl)-2-(4-methylphenyl)acetamide R1: 3-OCH₃; R2: 4-CH₃ 269.33 g/mol Balanced lipophilicity; moderate metabolic stability due to methoxy group
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1-yl]acetamide) R1: 3-OCH₃; R2: 4-Br + pyridinone 454.30 g/mol Enhanced FPRs modulation via cyano and pyridinone groups; higher molecular complexity
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide R1: 4-OCH₃; R2: 3-Cl,4-F 293.72 g/mol Electron-withdrawing substituents (Cl, F) reduce solubility but improve receptor binding
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide R1: 4-OCH₃; R2: 4-NH₂,2-CH₃ 270.33 g/mol Amino group enhances hydrogen bonding; potential for kinase inhibition
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) R1: 3-OCH₃; R2: thiazolidinone 396.45 g/mol Rhodanine-3-acetic acid derivative; notable anticancer activity (IC₅₀ < 10 µM)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and methyl groups enhance lipophilicity and metabolic stability compared to chloro/fluoro substituents, which improve target binding but reduce solubility .
  • Heterocyclic Additions: Compounds like AMC3 and I30 incorporate pyridinone or thiazolidinone rings, broadening pharmacological profiles but increasing molecular weight and synthetic complexity .
Receptor Binding and Modulation
  • Pyridine-Containing Analogs: Compounds such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) exhibit strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol), indicating structural flexibility for antiviral design .
Anticancer Activity
  • I30: Demonstrates significant cytotoxicity (yield 63%, m.p. unspecified) via thioxothiazolidinone-mediated apoptosis, outperforming simpler acetamides in anticancer screens .
  • N-(4-hydroxyphenethyl)acetamide: Isolated from endophytic fungi, shows moderate cytotoxicity (38–43% mortality at 0.1 mg/mL), highlighting the role of phenolic groups in bioactivity .

Physicochemical and Crystallographic Properties

  • Solid-State Geometry : Meta-substitution (e.g., 3-OCH₃) in N-arylacetamides induces distinct crystal packing vs. ortho/para-substituted analogs. For example, N-(3-methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA) forms tighter intermolecular H-bonds than 4MPTCA, affecting solubility and melting points .
  • Solubility and Stability: Methoxy groups enhance water solubility compared to halogenated derivatives. However, bromo or cyano substituents (e.g., in AMC3) improve metabolic stability by resisting oxidative degradation .

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